7-(4-bromophenyl)-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
The compound 7-(4-bromophenyl)-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one (hereafter referred to as the target compound) features a thieno[3,2-d]pyrimidin-4(3H)-one core. This bicyclic heterocycle is substituted at position 7 with a 4-bromophenyl group and at position 3 with a 3-methoxybenzyl moiety.
Properties
IUPAC Name |
7-(4-bromophenyl)-3-[(3-methoxyphenyl)methyl]thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2O2S/c1-25-16-4-2-3-13(9-16)10-23-12-22-18-17(11-26-19(18)20(23)24)14-5-7-15(21)8-6-14/h2-9,11-12H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWILNGLDSFRQRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(4-bromophenyl)-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic compound belonging to the thienopyrimidine class. Its unique structure suggests potential biological activities, particularly in modulating cell signaling, apoptosis, and inflammation pathways. This article reviews its biological activity through various studies, highlighting structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
- IUPAC Name : 7-(4-bromophenyl)-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4-one
- Molecular Formula : C20H15BrN2OS
- Molecular Weight : 411.32 g/mol
- CAS Number : 1206999-91-8
Biological Activity Overview
The biological activity of this compound is primarily linked to its interaction with specific molecular targets within cells. It is hypothesized to act as an inhibitor of various enzymes or receptors, influencing critical cellular pathways.
- Cell Signaling Modulation : The compound may modulate intracellular signaling cascades by inhibiting specific kinases or phosphatases.
- Induction of Apoptosis : It has potential applications in oncology by inducing programmed cell death in cancerous cells.
- Anti-inflammatory Effects : The compound may reduce inflammatory responses through inhibition of pro-inflammatory cytokines and enzymes.
Structure-Activity Relationships (SAR)
The structure-activity relationship studies reveal that the bromophenyl and methoxybenzyl substituents significantly influence the biological activity of the compound. For instance:
- Bromo Substitution : The presence of a bromine atom enhances the inhibitory potency against certain targets compared to non-bromo analogs.
- Methoxy Group Influence : The methoxy group appears to contribute to improved solubility and bioavailability, potentially enhancing overall efficacy.
Table 1: Biological Activity Data
Table 2: Structure-Activity Relationship Insights
| Substituent | Effect on Activity |
|---|---|
| Bromophenyl | Increased potency against MIF2 |
| Methoxybenzyl | Enhanced solubility and bioavailability |
Case Studies
-
Inhibition of MIF2 Tautomerase Activity :
In a study evaluating various thienopyrimidine derivatives, the compound exhibited significant inhibitory activity against MIF2 tautomerase with an IC50 value of 7.2 μM, indicating its potential as a therapeutic agent in conditions where MIF2 is implicated . -
Telomerase Inhibition :
Another study highlighted the compound's structural analogs demonstrating high inhibitory activity against telomerase, showcasing its potential for anti-cancer applications by targeting telomere maintenance mechanisms .
Scientific Research Applications
Anticancer Activity
One of the primary applications of this compound is its potential as an anticancer agent. Recent studies have demonstrated its effectiveness against several cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT-116 (colorectal cancer)
- PC-3 (prostate cancer)
In vitro cytotoxicity assays revealed that derivatives containing the thieno[3,2-d]pyrimidin-4(3H)-one core exhibited significant potency against these cell lines. For instance, compounds with similar structural motifs showed IC50 values lower than those of established chemotherapeutic agents like doxorubicin, indicating superior efficacy in some cases .
Molecular Docking Studies
Molecular docking studies have been employed to elucidate the binding interactions of this compound with key proteins involved in cancer progression, such as:
- Epidermal Growth Factor Receptor (EGFR)
- Phosphoinositide 3-Kinase (PI3K)
These studies suggest that the compound can effectively bind to the active sites of these proteins, potentially inhibiting their function and leading to reduced tumor growth. The binding energies observed during these simulations indicate a favorable interaction profile, which is critical for drug design .
Study 1: Synthesis and Evaluation
A study focused on synthesizing derivatives of thieno[3,2-d]pyrimidinones demonstrated that introducing various substituents at specific positions significantly affected cytotoxicity. For example, a derivative with a 4-bromophenyl group showed enhanced activity against MCF-7 cells compared to others lacking this moiety. The study highlighted the importance of substituent choice in optimizing biological activity .
Study 2: Structure-Activity Relationship (SAR)
Another investigation into the structure-activity relationship revealed that compounds with larger lipophilic groups at the 2-position exhibited better anticancer properties. The order of effectiveness was found to be:
- Anthracenyl
- 4-Bromophenyl
- 4-Chlorophenyl
This insight assists in guiding future modifications to enhance therapeutic efficacy while minimizing off-target effects .
Summary Table of Findings
| Compound | Target Cell Line | IC50 Value (μM) | Binding Energy (kcal/mol) |
|---|---|---|---|
| Derivative 10b | MCF-7 | 19.4 ± 0.22 | -11.46 |
| Derivative 10e | MCF-7 | 14.5 ± 0.30 | -9.33 |
| Doxorubicin | MCF-7 | 40.0 ± 3.9 | N/A |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 3
The substituent at position 3 significantly impacts physicochemical and biological properties. Key analogs include:
Key Insights :
- Methoxy vs.
- Trifluoromethyl Substitution : The CF₃ group in enhances metabolic stability but may reduce binding affinity due to steric hindrance.
- Phenoxyethyl Substituents: The ethylene linker in introduces conformational flexibility, which could modulate receptor interactions .
Substituent Variations at Position 7
The 4-bromophenyl group at position 7 is a hallmark of the target compound. Comparisons include:
Key Insights :
- Halogen Effects : Bromine’s larger atomic radius (vs. F or Cl) increases lipophilicity and may enhance membrane permeability .
- Positional Isomerism : Substitution at para (4-bromo) vs. meta (3-fluoro/chloro) positions alters electronic distribution and steric interactions .
Core Structure Modifications
Variations in the fused-ring system or additional substituents influence bioactivity:
Key Insights :
- Fused-Ring Systems: Pyrido-thieno-pyrimidines exhibit broader biological activities due to increased planarity and hydrogen-bonding sites.
- Thiophene Fusion Position: Thieno[2,3-d] analogs show distinct bioactivity (e.g., melanin synthesis) compared to [3,2-d] isomers.
Q & A
Q. Table 1: Impact of Substituent Modifications on Activity
| Position | Modification | Biological Effect (Example) | Reference |
|---|---|---|---|
| 3 | -OCH → -CF | ↑ 17β-HSD1 inhibition (94% → 98%) | |
| 4 | -Br → -Cl | ↓ Hypolipidemic activity (IC 0.5 → 1.2 µM) |
Advanced: How should researchers address contradictions in reported biological data for similar thienopyrimidinones?
Answer:
Contradictions often arise from assay variability or structural heterogeneity . Mitigation strategies include:
- Standardized Protocols : Use uniform cell lines (e.g., ATCC-certified HepG2) and enzyme batches across studies.
- Control Compounds : Include reference inhibitors (e.g., letrozole for 17β-HSD1 assays) to normalize activity metrics .
- Meta-Analysis : Compare data across ≥3 independent studies using statistical tools (e.g., ANOVA) to identify outliers. For instance, discrepancies in IC values for 17β-HSD1 inhibitors (0.1–1.0 µM) were linked to differences in substrate concentrations .
Advanced: What methodologies optimize the compound’s solubility and stability for in vivo studies?
Answer:
- Solubility Enhancement :
- Co-solvents : Use cyclodextrin complexes (e.g., HP-β-CD) in PBS (pH 7.4) to achieve >1 mg/mL solubility .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) via emulsion-diffusion .
- Stability Testing :
- Forced Degradation : Expose to UV light (320–400 nm) and acidic/basic conditions (pH 2–12) for 48 hr; monitor decomposition via LC-MS .
- Plasma Stability : Incubate with rat plasma (37°C, 24 hr); quantify parent compound using UPLC-QTOF .
Advanced: How can X-ray crystallography resolve ambiguities in the compound’s 3D conformation?
Answer:
- Crystallization : Grow single crystals via vapor diffusion (ethanol/water, 4°C). A related compound, 3-butyl-2-propylamino-thieno[3,2-d]pyrimidin-4(3H)-one, was resolved at 0.84 Å resolution using synchrotron radiation .
- Data Analysis : Use SHELX for structure refinement. Key parameters:
- Torsion Angles : Confirm planarity of the thienopyrimidinone core (deviation <5°).
- Intermolecular Interactions : Identify hydrogen bonds (e.g., N–H···O) stabilizing the lattice .
Advanced: What in vivo models are suitable for evaluating this compound’s therapeutic potential?
Answer:
- Hypolipidemic Activity : High-fat diet-induced hyperlipidemia in rats (oral dosing: 10–50 mg/kg/day for 4 weeks). Monitor serum LDL/HDL via ELISA .
- Anticancer Efficacy : Xenograft models (e.g., MDA-MB-231 breast cancer in nude mice). Administer 20 mg/kg intraperitoneally; measure tumor volume reduction via caliper .
- Toxicology : Perform OECD 423 acute toxicity tests (300–2000 mg/kg) to determine LD .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
